molecular formula C12H16ClN3O B12218781 3-[[(2,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

3-[[(2,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

Cat. No.: B12218781
M. Wt: 253.73 g/mol
InChI Key: XJKPCRCDGFAWGL-UHFFFAOYSA-N
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Description

3-[[(2,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is a compound that features a phenol group substituted with a 3-(2,5-dimethylpyrazol-3-yl)aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(2,5-Dimethylpyrazol-3-yl)amino]methyl]phenol typically involves the alkylation of 2,5-dimethylpyrazole with a suitable phenol derivative. The reaction is often carried out in the presence of a base such as potassium tert-butoxide (t-BuOK) in a solvent like tetrahydrofuran (THF) under reflux conditions . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[[(2,5-Dimethylpyrazol-3-yl)amino]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated and nitrated phenol derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[(2,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as an enzyme inhibitor make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

3-[[(2,5-dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c1-9-6-12(15(2)14-9)13-8-10-4-3-5-11(16)7-10;/h3-7,13,16H,8H2,1-2H3;1H

InChI Key

XJKPCRCDGFAWGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=CC(=CC=C2)O)C.Cl

Origin of Product

United States

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